molecular formula C14H17N5O2S B2720799 N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide CAS No. 911196-99-1

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B2720799
CAS No.: 911196-99-1
M. Wt: 319.38
InChI Key: HVMWRNDGKJZUGJ-UHFFFAOYSA-N
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Description

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a compound that combines the structural features of a naphthylsulfonyl group and an azidoethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the reaction of 5-(Dimethylamino)-1-naphthylsulfonyl chloride with 2-azidoethylamine. The reaction is carried out in the presence of a base such as potassium carbonate at elevated temperatures (around 90°C) for several hours . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in azide-alkyne cycloaddition reactions.

    Hydrogen Gas and Catalysts: Used in the reduction of the azido group.

    Oxidizing Agents: Used for the oxidation of the dimethylamino group.

Major Products Formed

    Triazoles: Formed through azide-alkyne cycloaddition.

    Amines: Formed through the reduction of the azido group.

    N-oxides: Formed through the oxidation of the dimethylamino group.

Mechanism of Action

The mechanism of action of N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are useful in various applications. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in bioconjugation or forming coordination complexes in materials science .

Properties

IUPAC Name

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-19(2)13-7-3-6-12-11(13)5-4-8-14(12)22(20,21)17-10-9-16-18-15/h3-8,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMWRNDGKJZUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911196-99-1
Record name 911196-99-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As in the synthesis of N-(2-azidoethyl)tetradecanamide, 5-(dimethylamino)naphthalene-1-sulfonyl chloride (0.321 g, 1.19 mmol) was reacted with 2-azidoethanamine (0.103 g, 1.19 mmol) and triethylamine (0.241 g, 2.38 mmol) in dichloromethane (5 mL) to give N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide (0.328 g, 86%). 1H NMR (300 MHz, CDCl3) δ 8.52 (d, 1H), δ 8.28 (d, 1H), δ 8.22 (d, 1H), δ 7.53 (t, 1H), δ 7.50 (t, 11-1), δ 7.17 (d, 1H), δ 5.58 (t, 1H), δ 3.28 (t, 2H), δ 3.03 (q, 2H), δ 2.85 (s, 6H) ppm; 13C NMR (75 MHz, CDCl3) δ 152.3, 134.8, 130.9, 130.1, 129.7, 128.9, 123.4, 118.9, 115.6, 51.0, 45.6, 42.6 ppm; HRMS (ESI) calcd for C14H17N5O2S (M+) 319.1103, found 319.1104.
Name
N-(2-azidoethyl)tetradecanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.321 g
Type
reactant
Reaction Step One
Quantity
0.103 g
Type
reactant
Reaction Step Two
Quantity
0.241 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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